molecular formula C17H21N3O2S B2459353 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide CAS No. 693237-36-4

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

Cat. No. B2459353
M. Wt: 331.43
InChI Key: DMROAUYCCWZFMM-UHFFFAOYSA-N
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Description

The compound “2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide” is a derivative of 1,3,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Synthesis Analysis

The synthesis of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-phenylacetamide can be achieved from 2-Chloro-N-phenylacetamide and 5-BENZYL-[1,3,4]OXADIAZOLE-2-THIOL . The reaction involves a sequential condensation followed by tandem oxidative cyclization and rearrangement .


Molecular Structure Analysis

The molecular structure of 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide consists of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms .

Scientific Research Applications

Antimicrobial and Hemolytic Agents

A study conducted by Rehman et al. (2016) synthesized a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides, demonstrating their potential as antimicrobial and hemolytic agents. The compounds were found to be active against selected microbial species, with one compound, in particular, showing the most activity against a panel of microbes. This series exhibited less toxicity, suggesting their applicability in biological screenings except for one compound with higher cytotoxicity (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).

Antibacterial and Acetylcholinesterase Inhibitors

Siddiqui et al. (2017) outlined the synthesis of 2-[(5-benzyl-1,3,4-oxadiazole-2yl)sulfanyl]-N-(arylated/arenylated) acetamides, which were screened for antibacterial activity and acetyl cholinesterase inhibition. Most derivatives were found to be weak enzyme inhibitors and possessed weak antibacterial action, with an exception for one derivative showcasing prominent activity, attributed to the presence of a specific moiety (Siddiqui, Abbasi, Rehman, Ashraf, Mirza, & Ismail, 2017).

Future Directions

Oxadiazoles, including 2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide, have become important synthons in the development of new drugs . They have a broad range of chemical and biological properties, making them a promising area for future research .

properties

IUPAC Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2S/c21-15(18-14-9-5-2-6-10-14)12-23-17-20-19-16(22-17)11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMROAUYCCWZFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(O2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide

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